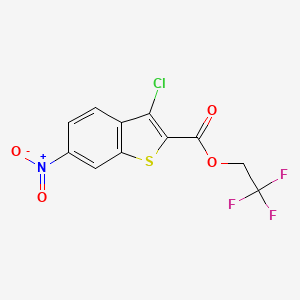
2,2,2-trifluoroethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoroethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is not fully understood. However, it is believed to act by inhibiting the growth of cancer cells by inducing apoptosis. It also exhibits antimicrobial and antifungal activities by disrupting the cell membrane and inhibiting the synthesis of essential proteins.
Biochemical and Physiological Effects:
2,2,2-trifluoroethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It also exhibits antimicrobial and antifungal activities against various pathogens, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,2,2-trifluoroethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate in lab experiments include its high potency, broad-spectrum activity, and ease of synthesis. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research on 2,2,2-trifluoroethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate. These include the development of new derivatives with improved potency and selectivity, the investigation of its mechanism of action, and the evaluation of its safety and efficacy in preclinical and clinical studies. Moreover, the potential applications of this compound in the fields of environmental science and materials science should also be explored.
Conclusion:
2,2,2-trifluoroethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various fields of scientific research.
Métodos De Síntesis
The synthesis of 2,2,2-trifluoroethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate involves the reaction of 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification.
Aplicaciones Científicas De Investigación
2,2,2-trifluoroethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antimicrobial, antifungal, and anticancer activities. Moreover, it has been used as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5ClF3NO4S/c12-8-6-2-1-5(16(18)19)3-7(6)21-9(8)10(17)20-4-11(13,14)15/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSIQJHBQZUEAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(6-methoxy-2H-1,3-benzoxazin-3(4H)-yl)phenyl]ethanone](/img/structure/B5872196.png)
![1-(4-biphenylyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5872205.png)
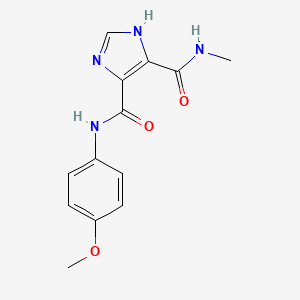
![2-{[(4-tert-butylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5872216.png)
![2,2,2-trifluoro-N-{[(4-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5872224.png)
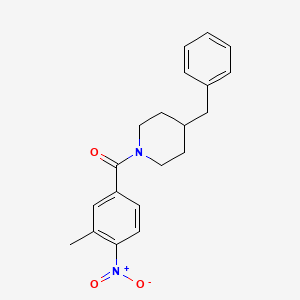
![dimethyl 5-[(methoxycarbonyl)amino]isophthalate](/img/structure/B5872233.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5872240.png)
![4-(benzyloxy)benzaldehyde (4-{[4-(benzyloxy)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5872244.png)
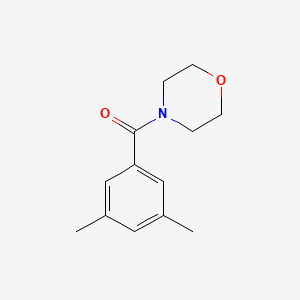
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B5872269.png)
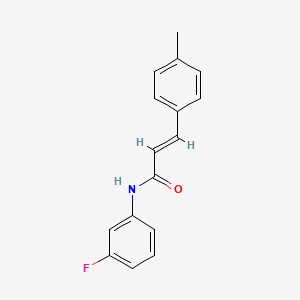
![2-[4-(acetylamino)-6-methyl-1,3,5-triazin-2-yl]phenyl acetate](/img/structure/B5872281.png)